molecular formula C8H10O5S B2518879 3,8,8-Trioxo-8lambda6-thiabicyclo[3.2.1]octane-1-carboxylic acid CAS No. 2167290-66-4

3,8,8-Trioxo-8lambda6-thiabicyclo[3.2.1]octane-1-carboxylic acid

Cat. No.: B2518879
CAS No.: 2167290-66-4
M. Wt: 218.22
InChI Key: KPDZLDNFTFORSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

3,8,8-Trioxo-8lambda6-thiabicyclo[3.2.1]octane-1-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols . Major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups .

Mechanism of Action

Comparison with Similar Compounds

Compared to other similar compounds, 3,8,8-Trioxo-8lambda6-thiabicyclo[3.2.1]octane-1-carboxylic acid stands out due to its unique bicyclic structure and the presence of multiple oxygen atoms. Similar compounds include:

The uniqueness of this compound lies in its specific combination of sulfur and oxygen functionalities, which confer distinct chemical and biological properties .

Properties

IUPAC Name

3,8,8-trioxo-8λ6-thiabicyclo[3.2.1]octane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O5S/c9-5-3-6-1-2-8(4-5,7(10)11)14(6,12)13/h6H,1-4H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPDZLDNFTFORSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(=O)CC1S2(=O)=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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